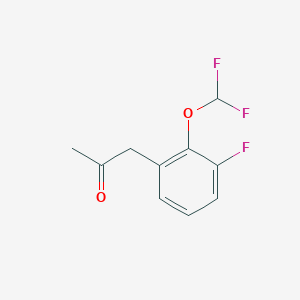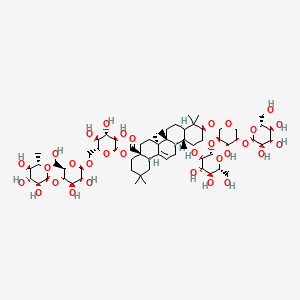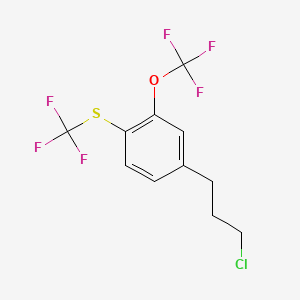
2-(Difluoromethyl)-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-methoxyaniline is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents, including ClCF2H and novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for 2-(Difluoromethyl)-5-methoxyaniline often involve large-scale difluoromethylation processes. These methods utilize metal-based catalysts to transfer the CF2H group to specific sites on the aniline ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-methoxyaniline involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen-bond donor, influencing the compound’s binding affinity to various receptors and enzymes . This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-5-methoxyaniline: Similar structure but with a trifluoromethyl group.
2-(Difluoromethyl)-4-methoxyaniline: Similar structure but with the methoxy group in a different position.
2-(Difluoromethyl)-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(Difluoromethyl)-5-methoxyaniline is unique due to the specific positioning of the difluoromethyl and methoxy groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H6ClF2N |
|---|---|
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
3-chloro-5-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2 |
Clé InChI |
YIZMHLNDQMVNRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)







